2-Naphthalen-2-ylphosphonoylnaphthalene
Overview
Description
2-Naphthalen-2-ylphosphonoylnaphthalene is an organophosphorus compound characterized by the presence of two naphthyl groups attached to a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthalen-2-ylphosphonoylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide. Another method includes the use of 2-naphthyl lithium reagents reacting with phosphorus trichloride, followed by oxidation .
Industrial Production Methods
Industrial production of di(2-naphthyl)phosphine oxide typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-ylphosphonoylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine oxides with different aromatic or aliphatic groups .
Scientific Research Applications
2-Naphthalen-2-ylphosphonoylnaphthalene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential use in biological systems as a probe for studying enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which di(2-naphthyl)phosphine oxide exerts its effects involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers and facilitating catalytic reactions. In biological systems, it can interact with enzymes and other proteins, modulating their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Di(2-thienyl)phosphine oxide
Uniqueness
2-Naphthalen-2-ylphosphonoylnaphthalene is unique due to the presence of naphthyl groups, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and steric hindrance .
Properties
IUPAC Name |
2-naphthalen-2-ylphosphonoylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNHFVZHONTQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)P(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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